(S)-3-氨基-3-(2-呋喃基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

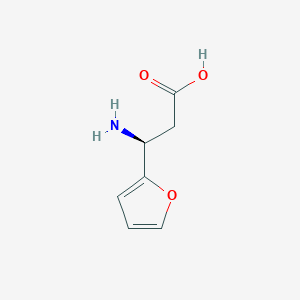

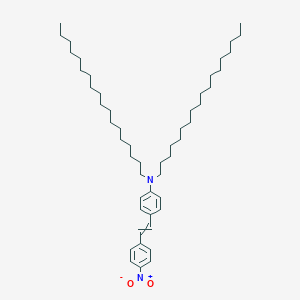

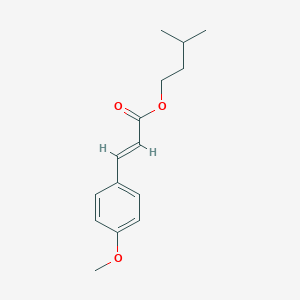

“(S)-3-Amino-3-(2-furyl)-propionic acid” is a specific isomer of an amino acid derivative that contains a furyl (furan) group. Furan is a heterocyclic compound consisting of a 5-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While specific synthesis methods for “(S)-3-Amino-3-(2-furyl)-propionic acid” are not available, furan derivatives can be synthesized from carbohydrate-derived furfurals .

Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-3-(2-furyl)-propionic acid” would likely include a furan ring, an amino group, and a carboxylic acid group .

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, furfural can be oxidized to furoic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Amino-3-(2-furyl)-propionic acid” would depend on its specific structure .

科学研究应用

Sustainable Chemical Building Units

This compound and its derivatives have potential applications as sustainable chemical building units . They are synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . This renewable synthesis process is an important step towards a more sustainable chemical industry .

Synthesis of π-Extended Heteroarylfuran Systems

As a bifunctional reagent, this compound is used in the synthesis of π-extended heteroarylfuran systems . These systems have various applications in the field of organic electronics and optoelectronics .

Suzuki Coupling

This compound is involved in Suzuki coupling, a type of palladium-catalyzed cross coupling . This process is used for the synthesis of stable dye-sensitized solar cells , which are a type of thin film solar cell.

Synthesis of HIF-1 Inhibitors

The compound is used in heteroarylation for the synthesis of HIF-1 inhibitors . HIF-1 inhibitors are used in cancer treatment to inhibit the hypoxia-inducible factor 1, a transcription factor that plays a crucial role in cellular response to hypoxia .

Synthesis of Ephrin Binding Inhibitors

This compound is used in the synthesis of disalicylic acid-furanyl derivatives to inhibit ephrin binding . Ephrins are a family of proteins that serve as the ligands of the Eph receptor, which plays a key role in the regulation of cell adhesion, repulsion and migration .

Synthesis of HIV-1 Integrase Inhibitors

The compound is involved in the synthesis of HIV-1 integrase inhibitors . HIV-1 integrase is an enzyme produced by the HIV-1 virus that enables its genetic material to be integrated into the DNA of the infected cell .

Synthesis of Epidermal Growth Factor Receptor Inhibitors

This compound is used in the synthesis of epidermal growth factor receptor inhibitors . These inhibitors are used in the treatment of various types of cancer, as they can block the signal from the epidermal growth factor receptor, which stimulates the growth of cancer cells .

安全和危害

未来方向

属性

IUPAC Name |

(3S)-3-amino-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKVKIOGYSPIMP-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361401 |

Source

|

| Record name | (S)-3-Amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(2-furyl)-propionic acid | |

CAS RN |

131829-49-7 |

Source

|

| Record name | (S)-3-Amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

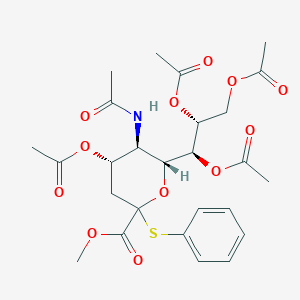

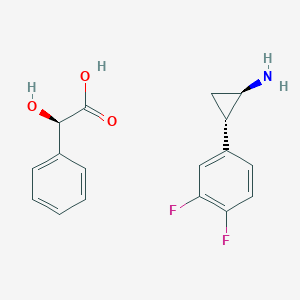

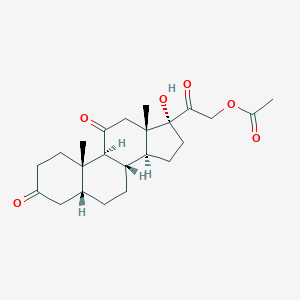

![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)

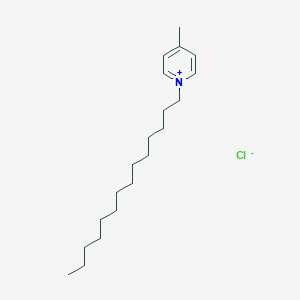

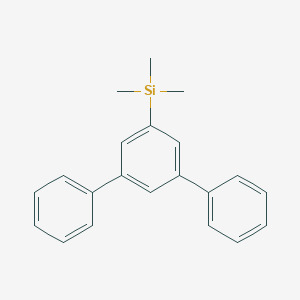

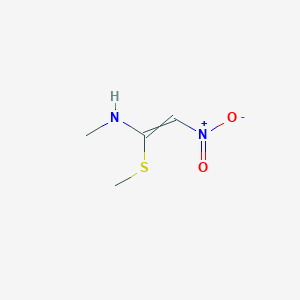

![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)

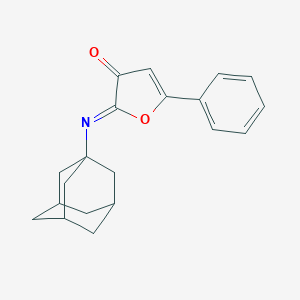

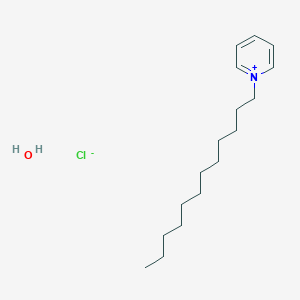

![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)